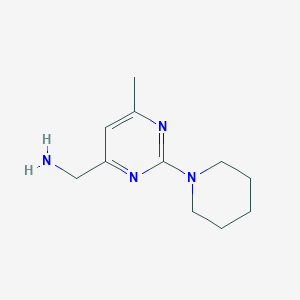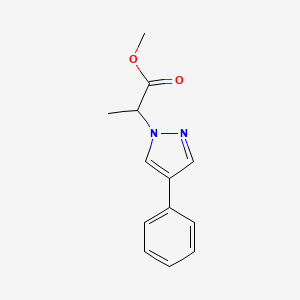![molecular formula C11H13BrN4O B1468101 {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1285355-64-7](/img/structure/B1468101.png)
{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
The compound is an organic molecule with a triazole ring attached to a bromo-methoxyphenyl group and a methanamine group. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms, and they are known for their diverse biological activities . The bromo-methoxyphenyl group is a common motif in organic chemistry and is often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a bromo-methoxyphenyl group, and a methanamine group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .Scientific Research Applications
{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as an inhibitor of enzymes, and as a reactant in organic synthesis. In coordination chemistry, this compound can be used to form complexes with transition metals, which can then be used for a variety of applications, such as catalysis and drug delivery. This compound can also be used as an inhibitor of enzymes, such as cytochrome P450, which plays a role in drug metabolism. In addition, this compound can be used in organic synthesis as a reactant to form a variety of products.
Mechanism of Action
The mechanism of action of {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is not yet fully understood. However, it is believed that the compound binds to enzymes, such as cytochrome P450, and inhibits their activity. This inhibition of enzyme activity is thought to be the primary mechanism of action of this compound. In addition, this compound is believed to interact with other molecules, such as DNA and proteins, which could also contribute to its biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it has been shown to have a variety of effects on the body. In animal studies, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, this compound has been shown to have a protective effect against oxidative stress, which can cause cell death. This compound has also been shown to have anti-microbial activity, which could be useful in the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
The use of {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine in lab experiments has a number of advantages and limitations. One advantage is that this compound is relatively easy to synthesize and can be obtained in a variety of forms, such as a solid or a solution. In addition, this compound is relatively stable and can be stored for long periods of time without degrading. However, this compound also has some limitations. It is not soluble in water, which can limit its use in certain experiments. In addition, this compound can be toxic at high concentrations, so it is important to use it in a controlled environment.
Future Directions
There are a number of potential future directions for the use of {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine. One potential application is in the development of new drugs. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects, and could be used as the basis for new drugs. In addition, this compound could be used as a reactant in organic synthesis to create new compounds with potential therapeutic applications. This compound could also be used as a ligand in coordination chemistry to create new complexes with potential applications in catalysis and drug delivery. Finally, this compound could be used in the development of new enzymes or proteins with potential therapeutic applications.
Properties
IUPAC Name |
[1-[(5-bromo-2-methoxyphenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c1-17-11-3-2-9(12)4-8(11)6-16-7-10(5-13)14-15-16/h2-4,7H,5-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNSTOAOSXSOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


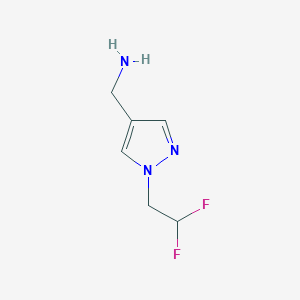
![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)
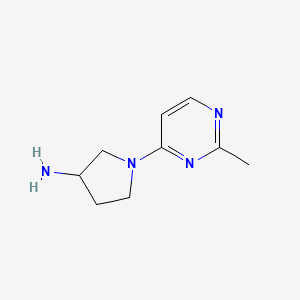

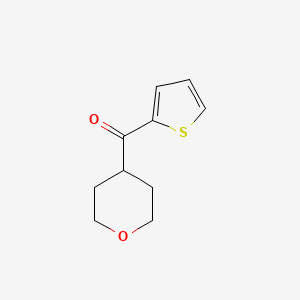
![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1468027.png)
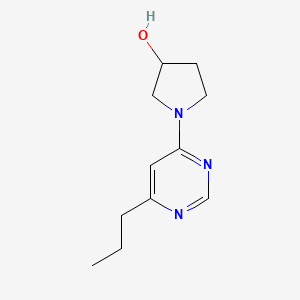
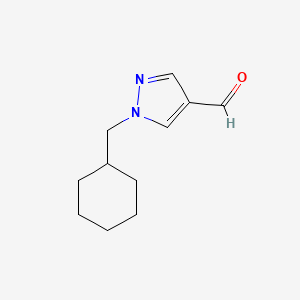
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
